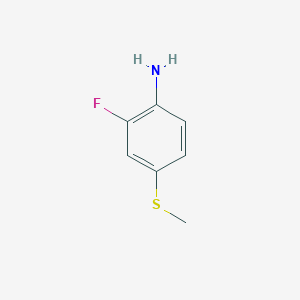

2-Fluoro-4-(methylthio)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-methylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINVZVDSYNURHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621699 | |

| Record name | 2-Fluoro-4-(methylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76180-33-1 | |

| Record name | 2-Fluoro-4-(methylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-4-(methylthio)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Fluoro-4-(methylthio)aniline, a key building block in medicinal chemistry and organic synthesis. The strategic incorporation of both a fluorine atom and a methylthio group imparts unique electronic properties and metabolic characteristics to molecules, making this compound a valuable intermediate in the development of novel pharmaceuticals. This document details its physical and chemical properties, provides spectral data for characterization, and outlines a general synthetic approach.

Chemical and Physical Properties

This compound is a substituted aniline derivative with the molecular formula C₇H₈FNS. The presence of a fluorine atom at the 2-position and a methylthio group at the 4-position of the aniline ring significantly influences its reactivity and potential applications.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 76180-33-1 | [3][4][5][6][7] |

| Molecular Formula | C₇H₈FNS | [2][3] |

| Molecular Weight | 157.21 g/mol | [3][5][6] |

| Physical Form | Liquid | [3][5] |

| Purity | Typically ≥95% | [3][5][6] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [3][5] |

Spectral Data for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables provide predicted chemical shifts and coupling constants for this compound based on data from its isomers, 4-Fluoro-2-(methylthio)aniline and 2-Fluoro-3-methyl-4-(methylthio)aniline.[8][9]

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-3 | 6.9 - 7.1 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-5 | 6.7 - 6.9 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5, J(H-H) ≈ 2-3 |

| H-6 | 6.6 - 6.8 | t | J(H-H) ≈ 8-9 |

| -NH₂ | 3.5 - 4.0 | br s | - |

| -SCH₃ | 2.4 - 2.5 | s | - |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-NH₂) | 140 - 145 (d, J(C-F) ≈ 10-15 Hz) |

| C-2 (C-F) | 150 - 155 (d, J(C-F) ≈ 235-245 Hz) |

| C-3 | 115 - 120 (d, J(C-F) ≈ 3-5 Hz) |

| C-4 (C-S) | 125 - 130 |

| C-5 | 110 - 115 (d, J(C-F) ≈ 20-25 Hz) |

| C-6 | 115 - 120 (d, J(C-F) ≈ 5-8 Hz) |

| -SCH₃ | 15 - 20 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorptions for this compound are detailed below.

Table 4: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 3400 - 3500 | N-H stretch (asymmetric and symmetric) |

| 3000 - 3100 | Aromatic C-H stretch |

| 2850 - 2950 | Aliphatic C-H stretch (-SCH₃) |

| 1600 - 1630 | N-H bend |

| 1450 - 1600 | Aromatic C=C stretch |

| 1200 - 1300 | C-N stretch |

| 1100 - 1250 | C-F stretch |

| 600 - 700 | C-S stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ is expected at m/z 157.

Synthesis and Reactivity

General Synthetic Approach

A common strategy for the synthesis of 2-fluoro-4-substituted anilines involves a multi-step process starting from a readily available precursor like 2-fluoro-4-bromoaniline.[10] This general methodology can be adapted for the synthesis of this compound.

Workflow for the Synthesis of 2-Fluoro-4-(substituted)aniline

Chemical Reactivity

The chemical reactivity of this compound is influenced by the interplay of its functional groups:

-

Amino Group: The primary amine is a nucleophilic center and can undergo various reactions such as acylation, alkylation, and diazotization.

-

Aromatic Ring: The fluorine atom is an electron-withdrawing group, which can influence the regioselectivity of electrophilic aromatic substitution reactions.

-

Methylthio Group: The sulfur atom can be oxidized to a sulfoxide or sulfone, providing opportunities for further functionalization.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[1] The methylthio group can also participate in important interactions with biological targets and provides a handle for further chemical modification.[1] Consequently, this compound serves as a valuable building block for the synthesis of a variety of biologically active compounds.[2][9]

Safety and Handling

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 5: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H302, H315, H319, H335 |

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its unique combination of a fluorine atom and a methylthio group offers a versatile platform for the design and synthesis of novel bioactive molecules. This technical guide provides a foundation of its chemical properties to aid researchers in its effective utilization. Further research to fully elucidate its spectral characteristics and explore its biological activities is warranted.

References

- 1. This compound | 76180-33-1 | Benchchem [benchchem.com]

- 2. 2-Fluoro-4-(methylsulfanyl)aniline | C7H8FNS | CID 22025617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 76180-33-1 [sigmaaldrich.com]

- 4. 76180-33-1|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 76180-33-1 [sigmaaldrich.com]

- 6. This compound | 76180-33-1 [sigmaaldrich.com]

- 7. This compound | 76180-33-1 [sigmaaldrich.com]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. Buy 3-Fluoro-2-(methylthio)aniline | 305811-07-8 [smolecule.com]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-Fluoro-4-(methylthio)aniline: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis pathway for 2-Fluoro-4-(methylthio)aniline, a key intermediate in various research and development applications. The information is presented to be a valuable resource for chemists and pharmacologists, with a focus on practical laboratory implementation.

Chemical Structure and Properties

This compound is an aromatic organic compound containing a fluorine atom, an amino group, and a methylthio group attached to a benzene ring. These functional groups contribute to its unique chemical reactivity and make it a versatile building block in medicinal chemistry and materials science.

The structural and physical properties of this compound are summarized in the table below:

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Fluoro-4-(methylsulfanyl)aniline |

| CAS Number | 76180-33-1 |

| Molecular Formula | C₇H₈FNS |

| Molecular Weight | 157.21 g/mol |

| Appearance | Liquid |

| SMILES | CSC1=CC(=C(C=C1)N)F |

| InChI Key | ZINVZVDSYNURHM-UHFFFAOYSA-N |

Synthesis of this compound

A robust and high-yielding two-step synthesis for this compound has been developed. The synthesis commences with the nucleophilic aromatic substitution of a fluorine atom in 3,4-difluoronitrobenzene with sodium thiomethoxide to yield 2-fluoro-4-(methylthio)nitrobenzene. This intermediate is then subjected to reduction to afford the final product.

Synthesis Pathway

The overall synthetic scheme is presented below:

Caption: Synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-(methylthio)nitrobenzene

This procedure details the nucleophilic aromatic substitution reaction to introduce the methylthio group.

Materials:

-

3,4-Difluoronitrobenzene

-

Sodium thiomethoxide

-

Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethanol (for washing)

Procedure:

-

Dissolve 8g of 3,4-difluoronitrobenzene in 50 mL of THF in a reaction flask.

-

To this solution, add 5g of sodium thiomethoxide and stir the mixture for ten minutes.

-

Slowly add 5 mL of DMF to the reaction mixture and continue stirring at an ambient temperature of 20°C for 6 hours.

-

After the reaction is complete, dilute the mixture with 200 mL of water. This will precipitate the product as a light yellow solid.

-

Filter the solid and wash it with cool ethanol and water.

-

The resulting product is 2-fluoro-4-(methylthio)nitrobenzene.

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount Used | Moles |

|---|---|---|---|

| 3,4-Difluoronitrobenzene | 159.09 | 8 g | 0.0503 |

| Sodium Thiomethoxide | 70.09 | 5 g | 0.0713 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| 2-Fluoro-4-(methylthio)nitrobenzene | 187.19 | 9.41 | 8.28 | 88%[1] |

Step 2: Synthesis of this compound

This procedure outlines the reduction of the nitro group to an amine.

Materials:

-

2-Fluoro-4-(methylthio)nitrobenzene

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water

Procedure:

-

In a reaction vessel, prepare a solution of 2-fluoro-4-(methylthio)nitrobenzene (assuming a starting amount based on the previous step's yield) in a mixture of Ethanol and Water.

-

Add iron powder and ammonium chloride to the stirred solution.

-

Heat the reaction mixture to 90°C and maintain this temperature for 2 hours.

-

Upon completion, filter the hot reaction mixture through Celite to remove the iron catalyst.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by silica gel chromatography to yield pure this compound.

Quantitative Data (based on a similar reaction): A similar reduction of 4-bromo-2-fluoro-1-nitrobenzene to 4-bromo-2-fluoroaniline using this method resulted in a yield of 85%.[2] It is anticipated that the reduction of 2-fluoro-4-(methylthio)nitrobenzene would proceed with a similarly high yield.

| Reactant | Molar Mass ( g/mol ) |

| 2-Fluoro-4-(methylthio)nitrobenzene | 187.19 |

| Iron | 55.85 |

| Ammonium Chloride | 53.49 |

| Product | Molar Mass ( g/mol ) | Expected Yield (%) |

| This compound | 157.21 | ~85% |

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthesis from starting materials to the final product, including the key reaction types.

Caption: Logical workflow of the synthesis process.

References

Spectroscopic Profile of 2-Fluoro-4-(methylthio)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-4-(methylthio)aniline (CAS No: 76180-33-1). Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted spectroscopic characteristics based on its chemical structure, alongside available data for its isomers. This information is intended to serve as a valuable reference for researchers in the fields of medicinal chemistry, organic synthesis, and materials science.

Chemical Structure and Properties

This compound is an aromatic amine with a molecular formula of C₇H₈FNS and a molecular weight of 157.21 g/mol .[1][2] Its structure features a benzene ring substituted with a fluorine atom, an amino group, and a methylthio group. These functional groups give rise to a unique spectroscopic signature.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Characteristics for this compound:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The aromatic region will be complex due to the substitution pattern, with coupling between the protons and the fluorine atom.

-

Aromatic Protons (Ar-H): Signals are expected in the range of 6.5-7.5 ppm. The fluorine atom will cause splitting of the adjacent proton signals (ortho and meta coupling).

-

Amine Protons (NH₂): A broad singlet is anticipated between 3.5 and 4.5 ppm, the chemical shift of which can be concentration-dependent.

-

Methyl Protons (S-CH₃): A sharp singlet is expected around 2.4-2.5 ppm.

¹H and ¹³C NMR Data for the Isomer 4-Fluoro-2-(methylthio)aniline:

The following tables summarize the reported NMR data for the isomer, 4-Fluoro-2-(methylthio)aniline.[3]

Table 1: ¹H NMR Data for 4-Fluoro-2-(methylthio)aniline (300 MHz, CDCl₃) [3]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.03 | dd | 8.8, 2.9 | Ar-H |

| 6.86 – 6.73 | m | - | Ar-H |

| 6.65 | dd | 8.7, 5.0 | Ar-H |

| 3.85 | br.s | - | NH₂ |

Table 2: ¹³C NMR Data for 4-Fluoro-2-(methylthio)aniline (75 MHz, CDCl₃) [3]

| Chemical Shift (δ) ppm |

| 155.8 (d, J = 240.2 Hz) |

| 142.0 |

| 122.0 (d, J = 7.6 Hz) |

| 117.8 (d, J = 23.1 Hz) |

| 115.5 (d, J = 7.7 Hz) |

| 114.8 (d, J = 22.5 Hz) |

| 17.14 |

Infrared (IR) Spectroscopy

Expected IR Characteristics for this compound:

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

N-H Stretching: Two medium to weak bands are expected in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.[4][5][6]

-

C-H Stretching (Aliphatic): The methyl group's C-H stretching will be observed just below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Characteristic aromatic ring stretching bands are expected in the 1450-1600 cm⁻¹ region.[5][6]

-

C-N Stretching: The C-N stretching of aromatic amines is typically found in the 1250-1335 cm⁻¹ range.

-

C-F Stretching: A strong absorption band for the C-F bond is expected in the range of 1000-1300 cm⁻¹.

-

C-S Stretching: This vibration usually gives rise to a weak band in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

Expected Mass Spectrum Characteristics for this compound:

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

-

Molecular Ion (M⁺): An intense peak at m/z = 157 is expected.

-

Fragmentation Pattern: Common fragmentation pathways for anilines include the loss of the methyl group from the thioether ([M-15]⁺), and potentially the loss of HCN from the aromatic ring.

Mass Spectrometry Data for the Isomer 3-Fluoro-2-(methylthio)aniline:

The following table summarizes the reported mass spectrometry data for the isomer, 3-Fluoro-2-(methylthio)aniline.[7]

Table 3: Mass Spectrometry Data for 3-Fluoro-2-(methylthio)aniline [7]

| m/z | Relative Intensity | Tentative Assignment |

| 157 | 80% | [M]⁺ |

| 142 | 45% | [M – CH₃]⁺ |

| 126 | 35% | [M – NH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic amines like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solid Samples (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

-

-

Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Record the IR spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[8]

-

Ionization: The sample is vaporized and ionized in the ion source. In EI, high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion and various fragment ions.[8]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[8]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

-

Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain information about the structure of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like this compound.

Caption: A logical workflow for the spectroscopic analysis and structure elucidation of an organic compound.

References

- 1. 2-Fluoro-4-(methylsulfanyl)aniline | C7H8FNS | CID 22025617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aceschem.com [aceschem.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buy 3-Fluoro-2-(methylthio)aniline | 305811-07-8 [smolecule.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of 2-Fluoro-4-(methylthio)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Fluoro-4-(methylthio)aniline, a key intermediate in the synthesis of targeted therapeutics.

Chemical Identity and Physical Properties

This compound is a substituted aniline derivative with the chemical formula C₇H₈FNS. Its chemical structure incorporates a fluorine atom at the 2-position and a methylthio group at the 4-position of the aniline ring.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 76180-33-1 | [1][2][3][4] |

| Molecular Formula | C₇H₈FNS | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Density | No data available | |

| Solubility | No data available | |

| XLogP3 | 2.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons, the amine protons, and the methylthio group protons.

¹H NMR (300 MHz, CDCl₃): δ 7.03 (dd, J = 8.8, 2.9 Hz, 1H), 6.86 – 6.73 (m, 1H), 6.65 (dd, J = 8.7, 5.0 Hz, 1H), 3.85 (br. s., 2H), 2.43 (s, 3H).

Synthesis and Purification

A plausible synthetic route could also involve the protection of the amino group of 2-fluoro-4-bromoaniline, followed by a nucleophilic aromatic substitution with a methylthiolate source, and subsequent deprotection.

General Experimental Protocol for a Related Synthesis

The following is a general procedure for the synthesis of 2-thiomethyl-4-substituted anilines which may be adapted for the target compound.

Materials:

-

Substituted benzothiazole

-

Potassium hydroxide (KOH)

-

Methyl iodide (MeI)

-

Water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, petroleum ether)

Procedure:

-

A solution of potassium hydroxide in water is prepared.

-

The corresponding benzothiazole derivative is added to the KOH solution and the mixture is refluxed for an extended period (e.g., 17 hours).

-

After cooling to room temperature, methyl iodide is added dropwise, and the reaction is stirred for an additional hour.

-

The reaction mixture is then extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system, such as a mixture of ethyl acetate and petroleum ether.[5]

Purification

Purification of the crude product can be achieved by flash column chromatography on silica gel.[6] The choice of eluent will depend on the polarity of the impurities. A gradient of ethyl acetate in a nonpolar solvent like hexanes or petroleum ether is commonly used.[6]

Caption: General workflow for synthesis and purification.

Reactivity and Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the aniline and methylthio groups provide sites for further chemical modification.

A notable application of a structurally related compound, 2-fluoro-4-iodoaniline, is in the synthesis of the MEK inhibitor trametinib.[6][7] This highlights the importance of the 2-fluoroaniline scaffold in developing targeted cancer therapies.

Role in MEK Inhibitor Synthesis

Mitogen-activated protein kinase (MAPK) signaling pathways, particularly the RAS-RAF-MEK-ERK cascade, are frequently dysregulated in various cancers.[5] MEK1 and MEK2 are key kinases in this pathway, and their inhibition is a validated therapeutic strategy.[1][8]

Trametinib is a highly selective, allosteric inhibitor of MEK1 and MEK2.[8] The synthesis of trametinib involves the coupling of key intermediates, one of which is derived from a 2-fluoro-4-haloaniline derivative.[6][7] this compound serves as a close analog and potential precursor for similar MEK inhibitors, where the methylthio group can be further functionalized or act as a bioisostere for other groups.

Caption: The MEK/ERK signaling pathway and the inhibitory action of trametinib.

Safety and Handling

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 76180-33-1 [sigmaaldrich.com]

- 3. 76180-33-1|this compound|BLD Pharm [bldpharm.com]

- 4. 76180-33-1 | this compound - Fluoropharm [fluoropharm.com]

- 5. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of Trametinib Responses in Cultured Breast Cancer Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

In-Depth Technical Guide: 2-Fluoro-4-(methylthio)aniline (CAS 76180-33-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-Fluoro-4-(methylthio)aniline (CAS 76180-33-1). The information is intended to support research and development activities in medicinal chemistry, chemical biology, and drug discovery.

Core Properties and Data

This compound is a substituted aniline derivative with potential applications as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of both a fluorine atom and a methylthio group on the aniline ring imparts unique physicochemical properties that are of interest in drug design.[1] Fluorine substitution is a common strategy to enhance metabolic stability and binding affinity of drug candidates, while the thioether linkage can influence molecular conformation and provide a site for metabolic modification.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 76180-33-1 | [2][3] |

| Molecular Formula | C₇H₈FNS | [2] |

| Molecular Weight | 157.21 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Fluoro-4-(methylsulfanyl)aniline | [2] |

| Physical Form | Liquid | [3] |

| Purity | Typically ≥95% | [3] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |

| InChI Key | ZINVZVDSYNURHM-UHFFFAOYSA-N | [3] |

Spectroscopic Data

Synthesis and Experimental Protocols

A general synthetic methodology for 2-fluoro-4-substituted-amino anilines has been described in the patent literature, which provides a viable route for the preparation of this compound.[7] This approach involves a three-step process starting from 2-fluoro-4-bromoaniline.

General Synthesis Pathway

The synthesis can be logically broken down into three main stages: protection of the amino group, introduction of the methylthio group, and deprotection to yield the final product.

Detailed Experimental Protocol (Hypothetical, based on related syntheses)

The following protocol is a generalized procedure based on the patent for the synthesis of related 2-fluoro-4-substituted-amino anilines.[7] Optimization of reaction conditions would be necessary for this specific compound.

Step 1: Protection of the Amino Group

-

Dissolve 2-fluoro-4-bromoaniline in a suitable anhydrous solvent (e.g., dichloromethane) in a reaction vessel under an inert atmosphere.

-

Add a base (e.g., pyridine) to the solution.

-

Slowly add an acylating agent (e.g., pivaloyl chloride) dropwise at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Dry the organic layer and concentrate under reduced pressure to obtain the protected intermediate.

Step 2: Introduction of the Methylthio Group

-

In a reaction vessel, combine the protected 2-fluoro-4-bromoaniline, a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable ligand (e.g., Xantphos).

-

Add a base (e.g., sodium tert-butoxide) and sodium thiomethoxide.

-

Add an anhydrous solvent (e.g., dioxane) and heat the mixture to reflux.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and perform an appropriate workup to isolate the N-(2-fluoro-4-(methylthio)phenyl)pivalamide.

Step 3: Deprotection

-

Treat the product from Step 2 with an aqueous solution of a strong acid (e.g., 50% sulfuric acid).

-

Heat the mixture to facilitate the removal of the protecting group.

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure to yield this compound.

-

Purify the final product using techniques such as column chromatography or distillation.

Biological Activity and Potential Applications

Currently, there is a lack of specific published data on the biological activity and signaling pathway involvement of this compound. However, the structural motifs present in this molecule are found in various biologically active compounds.

Aniline and its derivatives are common scaffolds in medicinal chemistry.[8][9][10] For instance, substituted anilines have been investigated as potential anticancer agents, acting as inhibitors of kinases such as Mer and c-Met.[9] Other studies have explored aniline derivatives as potassium channel activators with vasodilating activity.[1]

The presence of the fluoro- and methylthio- groups suggests that this compound could be a valuable intermediate for creating libraries of novel compounds for biological screening. The general importance of substituted anilines in drug discovery is illustrated below.

Given the current data gap, further research is warranted to explore the pharmacological profile of this compound and its derivatives. High-throughput screening of this compound against various biological targets could unveil novel therapeutic applications.

Suppliers

This compound (CAS 76180-33-1) is commercially available from several chemical suppliers. Researchers can inquire about purity, available analytical data (such as NMR and HPLC), and pricing.

Table of Potential Suppliers:

| Supplier | Purity | Notes |

| Sigma-Aldrich | ≥95% | Offers various quantities.[3] |

| Fluoropharm | NLT 98% | Specializes in fluorinated compounds.[11] |

| Aceschem | NLT 95% | Provides NMR, MSDS, HPLC, COA.[12] |

| BLD Pharm | Inquire | Provides NMR, HPLC, LC-MS, UPLC data.[4] |

| Ambeed | Inquire | Provides NMR, HPLC, LC-MS, UPLC data.[5] |

| Sunway Pharm Ltd | 97% | Provides COA, Datasheet, NMR.[13] |

Conclusion

This compound is a readily accessible chemical building block with significant potential for the synthesis of novel compounds in the fields of drug discovery and materials science. While its own biological activity is not yet characterized, its structural features are present in many known bioactive molecules. This guide provides a foundational understanding of its properties and a potential synthetic route, encouraging further investigation into its applications. The lack of detailed experimental and biological data highlights an opportunity for new research to explore the full potential of this compound.

References

- 1. Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-4-(methylsulfanyl)aniline | C7H8FNS | CID 22025617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 76180-33-1 [sigmaaldrich.com]

- 4. 76180-33-1|this compound|BLD Pharm [bldpharm.com]

- 5. 76180-33-1 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. Buy 3-Fluoro-2-(methylthio)aniline | 305811-07-8 [smolecule.com]

- 7. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]

- 8. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 76180-33-1 | this compound - Fluoropharm [fluoropharm.com]

- 12. aceschem.com [aceschem.com]

- 13. This compound - CAS:76180-33-1 - Sunway Pharm Ltd [3wpharm.com]

A Comprehensive Technical Guide to 2-Fluoro-4-(methylthio)aniline

For researchers, scientists, and professionals in drug development, 2-Fluoro-4-(methylthio)aniline is a chemical compound of significant interest due to its role as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. This technical guide provides an in-depth overview of its chemical identity, properties, and a plausible synthetic pathway.

Chemical Identity and Nomenclature

The nomenclature of a chemical compound is critical for unambiguous identification in research and development.

IUPAC Name: 2-fluoro-4-methylsulfanylaniline[1]

Synonyms:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 76180-33-1 | [3] |

| Molecular Formula | C₇H₈FNS | [1][3] |

| Molecular Weight | 157.21 g/mol | [1][3] |

| Physical Form | Liquid | |

| Purity | Typically available in 95% to >97% purity | |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. Also cited as requiring sealed, dry, room temperature storage. | [3] |

Synthesis Pathway

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for the key transformations in the proposed synthesis of this compound, based on analogous procedures found in the literature.

Step 1: Preparation of 4-Bromo-2-fluoroaniline (Bromination)

This procedure is adapted from a known method for the selective bromination of 2-fluoroaniline.

Materials:

-

2-Fluoroaniline

-

N-Bromosuccinimide (NBS)

-

Methylene chloride (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-fluoroaniline in methylene chloride in a reaction vessel equipped with a stirrer and cooling bath.

-

Cool the solution to 0°C.

-

Slowly add solid N-bromosuccinimide to the cooled solution in portions over a period of approximately 2 hours, maintaining the temperature at 0°C.

-

After the addition is complete, continue stirring the mixture for an additional 20 minutes.

-

Wash the reaction mixture with cold water multiple times.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude 4-bromo-2-fluoroaniline as an oil.[4]

Step 2: Preparation of this compound (Thiolation)

This step involves a nucleophilic aromatic substitution reaction to introduce the methylthio group. This generalized procedure is based on methods for the synthesis of aryl thioethers.

Materials:

-

4-Bromo-2-fluoroaniline

-

Sodium thiomethoxide (NaSMe)

-

A suitable solvent such as N,N-Dimethylformamide (DMF) or Dioxane

-

Palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos), if necessary for a catalyzed cross-coupling reaction.

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-fluoroaniline in the chosen solvent.

-

Add sodium thiomethoxide to the solution. In some cases, a palladium catalyst and a suitable ligand may be required to facilitate the reaction.[5]

-

Heat the reaction mixture to an elevated temperature (e.g., 80-120°C) and monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Significance and Applications

This compound is a valuable building block in medicinal chemistry and agrochemical research. The presence of both a fluorine atom and a methylthio group on the aniline ring provides unique electronic properties and potential metabolic handles. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. The methylthio group can be a site for further chemical modification or may itself contribute to the biological activity of the final molecule.[6] This compound serves as a precursor for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics.

References

- 1. 2-Fluoro-4-(methylsulfanyl)aniline | C7H8FNS | CID 22025617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 76180-33-1 [sigmaaldrich.com]

- 3. This compound - CAS:76180-33-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. prepchem.com [prepchem.com]

- 5. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]

- 6. This compound | 76180-33-1 | Benchchem [benchchem.com]

Molecular weight and formula of 2-Fluoro-4-(methylthio)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characterization of 2-Fluoro-4-(methylthio)aniline. This compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.

Core Molecular Information

This compound, with the CAS number 76180-33-1, is a substituted aniline derivative. The presence of a fluorine atom and a methylthio group on the aniline ring imparts unique electronic properties that are advantageous in drug design. These substitutions can influence the compound's metabolic stability, bioavailability, and binding affinity to biological targets.

| Property | Value | Source |

| Molecular Formula | C₇H₈FNS | [1] |

| Molecular Weight | 157.21 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-fluoro-4-(methylsulfanyl)aniline | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available precursor such as 2-fluoroaniline or 4-bromo-2-fluoroaniline. A general and adaptable synthetic approach is outlined below, based on established methodologies for the synthesis of substituted anilines.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method and may require optimization based on laboratory conditions and available starting materials.

Step 1: Bromination of 2-Fluoroaniline (if starting from 2-fluoroaniline)

-

Dissolve 2-fluoroaniline in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Slowly add a brominating agent, for example, N-Bromosuccinimide (NBS), to the solution while maintaining a controlled temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product, 4-bromo-2-fluoroaniline, using an appropriate organic solvent.

Step 2: Introduction of the Methylthio Group

-

Combine the synthesized 4-bromo-2-fluoroaniline with a source of the methylthio group, such as sodium thiomethoxide.

-

Employ a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos) in a solvent like dioxane.[5]

-

Heat the reaction mixture under reflux and monitor its progress by TLC.

-

Once the reaction is complete, perform a work-up procedure involving extraction and washing.

-

Purify the final product, this compound, using column chromatography to achieve high purity.[5]

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound.

¹H NMR (Proton NMR) Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.03 | dd, J = 8.8, 2.9 Hz | 1H | Aromatic CH |

| 6.86 – 6.73 | m | 1H | Aromatic CH |

| 6.65 | dd, J = 8.7, 5.0 Hz | 1H | Aromatic CH |

| 3.85 | br. s | 2H | -NH₂ |

| 2.39 | s | 3H | -SCH₃ |

¹³C NMR (Carbon NMR) Data:

| Chemical Shift (ppm) | Assignment |

| 155.8 (d, J = 240.2 Hz) | C-F |

| 142.0 | Aromatic C-N |

| 122.0 (d, J = 7.6 Hz) | Aromatic CH |

| 117.8 (d, J = 23.1 Hz) | Aromatic CH |

| 115.5 (d, J = 7.7 Hz) | Aromatic C-S |

| 114.8 (d, J = 22.5 Hz) | Aromatic CH |

| 17.14 | -SCH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500-3300 | N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (-CH₃) |

| 1620-1580 | N-H bend | Primary Amine (-NH₂) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1300-1100 | C-N stretch | Aromatic Amine |

| 1250-1000 | C-F stretch | Aryl Fluoride |

| 700-600 | C-S stretch | Thioether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

| m/z | Fragment |

| 157 | [M]⁺ (Molecular Ion) |

| 142 | [M - CH₃]⁺ |

| 110 | [M - SCH₃]⁺ |

Role in Drug Development and Signaling Pathways

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. The unique combination of its functional groups allows for its incorporation into larger, more complex molecules that can interact with specific biological targets.

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted therapies for cancer and other diseases. The aniline moiety can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. The fluorine and methylthio groups can be strategically positioned to enhance binding affinity and selectivity for the target kinase.

While a specific, publicly documented signaling pathway directly involving a drug synthesized from this compound is not available, a logical workflow for its use in the development of a hypothetical kinase inhibitor targeting a generic signaling pathway is presented below.

Caption: General workflow for the synthesis and action of a kinase inhibitor.

In this conceptual workflow, this compound is used as a starting material to synthesize a kinase inhibitor. This inhibitor then targets a specific kinase within a signaling pathway, blocking its activity and thereby preventing the downstream cellular responses that contribute to disease progression. The development of such inhibitors is a key focus in modern drug discovery.

References

- 1. 2-Fluoro-4-(methylsulfanyl)aniline | C7H8FNS | CID 22025617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aceschem.com [aceschem.com]

- 3. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]

A Technical Guide to the Potential Biological Activities of 2-Fluoro-4-(methylthio)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine and sulfur-containing functional groups has become a cornerstone of modern medicinal chemistry and agrochemical design. The 2-Fluoro-4-(methylthio)aniline scaffold represents a unique, yet underexplored, chemical entity that combines the metabolic stability and unique electronic properties conferred by a fluorine atom with the versatile reactivity and biological interactions of a methylthio group. While direct studies on the biological activities of derivatives from this specific scaffold are sparse in publicly available literature, analysis of structurally related compounds suggests significant potential in several key therapeutic and agricultural areas. This guide provides a comprehensive overview of these potential activities, supported by detailed synthetic methodologies and proposed experimental workflows, to serve as a foundational resource for researchers interested in exploring this promising chemical space.

The presence of a fluorine atom on the aniline ring can enhance metabolic stability, bioavailability, and binding affinity of drug candidates by altering the pKa of the amine group and influencing intermolecular interactions. Simultaneously, the methylthio group, as an aryl thioether, is a prevalent motif in pharmaceuticals and agrochemicals. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, and the thioether linkage can be a site for metabolic oxidation to sulfoxides and sulfones, which may possess distinct biological activities.

Potential Biological Activities

Based on the activities of analogous structures, derivatives of this compound are hypothesized to possess anticancer, antimicrobial, and herbicidal/insecticidal properties.

Anticancer Activity (Kinase Inhibition)

Aniline derivatives are critical components of numerous kinase inhibitors used in oncology. The this compound core can be readily incorporated into scaffolds known to target protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Hypothetical Signaling Pathway: Inhibition of Receptor Tyrosine Kinases (RTKs)

Antimicrobial Activity

While the oxidized analog, 2-Fluoro-4-(methylsulfonyl)aniline, has shown poor antimicrobial activity, the parent thioether may have different properties. Aniline derivatives, in general, are known to possess antibacterial and antifungal properties.

Quantitative Data for a Structurally Related Compound

| Compound | Target Organism | Activity | Value |

| 2-Fluoro-4-(methylsulfonyl)aniline | Vibrio parahaemolyticus | MIC | >500 µg/mL |

| 2-Fluoro-4-(methylsulfonyl)aniline | Vibrio harveyi | MIC | >500 µg/mL |

This data suggests that oxidation of the methylthio group to a methylsulfonyl group significantly reduces or eliminates antimicrobial activity against these Vibrio species.

Agrochemical Activity (Herbicidal/Insecticidal)

The most promising area for derivatives of this compound may be in agrochemicals. A positional isomer, 3-Fluoro-2-(methylthio)aniline, is a known precursor for trifluoromethyl-containing analogs with herbicidal and insecticidal activities, as disclosed in Chinese patent CN110885290A. Aniline and anilide compounds are well-established classes of herbicides.

Proposed Mechanism of Action for Herbicidal Activity

Experimental Protocols

General Synthesis of Anilide Derivatives

This protocol describes a general method for synthesizing anilide derivatives from this compound, a common step in creating biologically active molecules.

Methodology:

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar). Add a base (e.g., pyridine or triethylamine, 1.2 eq).

-

Addition: Cool the solution to 0°C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the mixture with the solvent. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure anilide derivative.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol for In Vitro Kinase Inhibition Assay

This protocol outlines a typical procedure for screening the synthesized derivatives for their ability to inhibit a specific protein kinase.

Methodology:

-

Reagents: Kinase enzyme, appropriate peptide substrate, ATP, and synthesized test compounds. A suitable kinase assay kit (e.g., ADP-Glo™) is often used.

-

Compound Preparation: Dissolve test compounds in DMSO to create stock solutions (e.g., 10 mM). Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

-

Kinase Reaction: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, the kinase enzyme, and the substrate.

-

Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol for Herbicidal Activity (Seed Germination Assay)

This protocol provides a method for assessing the pre-emergent herbicidal activity of the synthesized compounds.

Methodology:

-

Test Species: Select seeds of representative monocot (e.g., Echinochloa crus-galli - barnyard grass) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weeds.

-

Compound Application: Prepare various concentrations of the test compounds in a suitable solvent (e.g., acetone with a surfactant). Line petri dishes with filter paper and add a fixed volume of the test solution. Allow the solvent to evaporate.

-

Sowing: Place a set number of seeds (e.g., 10-20) onto the treated filter paper in each petri dish. Add a specific volume of distilled water.

-

Incubation: Seal the petri dishes and incubate in a growth chamber with controlled light, temperature, and humidity for 7-14 days.

-

Assessment: Measure the percentage of seed germination, root length, and shoot length for each treatment compared to a solvent-only control and a positive control (a commercial herbicide).

-

Data Analysis: Calculate the percent inhibition of germination and growth for each concentration. Determine the GR₅₀ (concentration causing 50% growth reduction) for active compounds.

Conclusion

While the biological activities of this compound derivatives remain a largely unexplored field, the structural motifs present in the core molecule suggest high potential for the development of novel anticancer, antimicrobial, and agrochemical agents. The provided synthetic and screening protocols, along with the conceptual frameworks for their mechanisms of action, offer a robust starting point for researchers. The low antimicrobial activity of the oxidized sulfonyl analog provides a critical early structure-activity relationship insight, suggesting that the thioether is a key functionality. Future research should focus on the synthesis of diverse libraries based on this scaffold and systematic screening across various biological assays to unlock the full potential of this promising class of compounds.

The Strategic Role of 2-Fluoro-4-(methylthio)aniline in Modern Medicinal Chemistry: A Technical Overview

For Immediate Release

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful design of novel therapeutics. Among the vast arsenal of chemical scaffolds available to medicinal chemists, 2-Fluoro-4-(methylthio)aniline has emerged as a key intermediate, prized for its unique combination of physicochemical properties that address several critical aspects of drug design, including metabolic stability, target engagement, and synthetic versatility. This technical guide provides an in-depth analysis of the role of this compound in medicinal chemistry, tailored for researchers, scientists, and drug development professionals.

Core Attributes and Significance in Drug Design

This compound is a substituted aniline derivative that incorporates two key functional groups, a fluorine atom and a methylthio ether, which impart desirable characteristics to potential drug candidates. The presence of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Fluorine's high electronegativity can also modulate the pKa of the aniline's amino group, influencing its interaction with biological targets and improving membrane permeability.[1]

Simultaneously, the methylthio group provides a handle for further synthetic modification and can participate in crucial non-covalent interactions within a protein's binding pocket, such as hydrogen bonding and van der Waals forces.[1] The sulfur atom in the methylthio group can also be a site for metabolic oxidation to sulfoxides and sulfones, which may lead to metabolites with altered biological activity and pharmacokinetic profiles.[1] This dual functionality makes this compound a versatile scaffold for the synthesis of a diverse range of bioactive molecules.

Applications in the Synthesis of Kinase Inhibitors

A significant application of this compound and its derivatives lies in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The general structure of this compound provides a valuable starting point for the synthesis of compounds that can target the ATP-binding site of various kinases.

While specific examples of marketed drugs directly synthesized from this compound are not prominently disclosed in publicly available literature, the chemical motifs it represents are prevalent in numerous kinase inhibitors. For instance, the anilino-pyrimidine and anilino-quinazoline cores are common pharmacophores in a multitude of approved and investigational kinase inhibitors targeting epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and others.

The synthesis of such inhibitors often involves the coupling of an aniline derivative with a heterocyclic partner. The fluorine and methylthio substituents on the aniline ring can be strategically employed to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.

Experimental Protocols: A General Approach to Amide Synthesis

The primary amino group of this compound serves as a key reactive site for the construction of more complex molecules, most commonly through amide bond formation. The following represents a general, illustrative protocol for the synthesis of N-(2-Fluoro-4-(methylthio)phenyl) amides, a common step in the elaboration of this building block.

Table 1: General Protocol for Amide Synthesis

| Step | Procedure | Reagents and Conditions |

| 1 | Amine Solubilization | Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran). |

| 2 | Base Addition | Add a non-nucleophilic base (e.g., triethylamine, pyridine) (1.1 - 2.0 eq.) to the solution and cool to 0 °C. |

| 3 | Acylating Agent Addition | Slowly add the desired acyl chloride or carboxylic acid (with a coupling agent) (1.0 eq.) to the cooled solution with stirring. |

| 4 | Reaction | Allow the reaction mixture to warm to room temperature and stir for 1-16 hours, monitoring by TLC or LC-MS. |

| 5 | Workup | Quench the reaction with water and extract the product with an organic solvent. |

| 6 | Purification | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by chromatography. |

This is a generalized protocol and specific conditions may vary depending on the substrate.

Visualization of Synthetic and Signaling Pathways

To further illustrate the utility of this building block, the following diagrams depict a generalized synthetic workflow and a representative signaling pathway often targeted by its derivatives.

Caption: Generalized synthetic workflow starting from this compound.

Caption: Simplified RTK signaling pathway targeted by aniline-based inhibitors.

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its inherent structural features provide a robust platform for the development of novel therapeutics with enhanced pharmacological properties. While the full extent of its application may be veiled in proprietary research, the principles guiding its use are fundamental to modern drug discovery. As the quest for more effective and safer medicines continues, the role of such versatile building blocks will undoubtedly expand, paving the way for the next generation of targeted therapies.

References

The Versatile Building Block: A Technical Guide to 2-Fluoro-4-(methylthio)aniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine and sulfur-containing moieties into molecular scaffolds is a cornerstone of designing novel therapeutic agents and functional materials. Among the vast array of available building blocks, 2-Fluoro-4-(methylthio)aniline emerges as a particularly valuable synthon, offering a unique combination of reactive sites and tunable electronic properties. This technical guide provides an in-depth overview of its chemical characteristics, synthesis, and key applications as a building block in the construction of complex organic molecules.

Core Chemical Properties and Spectroscopic Data

This compound is a substituted aniline derivative characterized by the presence of a fluorine atom ortho to the amino group and a methylthio group in the para position. This substitution pattern imparts distinct chemical properties that are highly advantageous in organic synthesis. The fluorine atom, with its high electronegativity, can modulate the pKa of the aniline nitrogen, influence intermolecular interactions, and enhance metabolic stability in drug candidates.[1] The methylthio group provides a site for further functionalization, such as oxidation to sulfoxides and sulfones, and can participate in various cross-coupling reactions.[1]

A summary of its key physical and spectroscopic properties is presented below.

| Property | Value | Reference |

| CAS Number | 76180-33-1 | [2] |

| Molecular Formula | C₇H₈FNS | [2] |

| Molecular Weight | 157.21 g/mol | [2] |

| Physical Form | Liquid | |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.03 (dd, J = 8.8, 2.9 Hz, 1H), 6.86 – 6.73 (m, 1H), 6.65 (dd, J = 8.7, 5.0 Hz, 1H), 3.85 (br. s., 2H), 2.43 (s, 3H) | [1] |

| Computed XLogP3 | 2.3 | [2] |

Synthesis of this compound: An Experimental Protocol

While multiple synthetic routes to substituted anilines exist, a common strategy for the preparation of this compound involves a multi-step sequence starting from a readily available precursor. A plausible and efficient synthesis can be envisioned starting from 1,2-difluoro-4-nitrobenzene.

Proposed Synthetic Workflow

References

Methodological & Application

Applications of 2-Fluoro-4-(methylthio)aniline in Pharmaceutical Synthesis: A Focus on Kinase Inhibitors

Introduction

2-Fluoro-4-(methylthio)aniline is a substituted aniline derivative that serves as a valuable building block in the synthesis of complex pharmaceutical compounds. Its unique structural features, including a fluorine atom and a methylthio group, make it an attractive starting material for the development of targeted therapies, particularly kinase inhibitors. The fluorine atom can enhance metabolic stability and binding affinity, while the methylthio group provides a site for further chemical modification and can influence the molecule's interaction with biological targets. This application note details the potential use of this compound in the synthesis of a potent kinase inhibitor, analogous to the FDA-approved drug Trametinib, which targets the MEK1/2 enzymes in the RAS/RAF/MEK/ERK signaling pathway.

The dysregulation of the RAS/RAF/MEK/ERK pathway is a critical factor in the development and proliferation of various cancers.[1][2] Trametinib is a highly selective, allosteric inhibitor of MEK1 and MEK2, and its synthesis provides a well-established template for the development of new kinase inhibitors.[1] By substituting the iodo group in a key Trametinib intermediate with a methylthio group, novel analogs can be synthesized, potentially offering altered pharmacokinetic profiles or overcoming resistance mechanisms.

Application: Synthesis of a Trametinib Analog Intermediate

This section outlines the synthesis of a key intermediate for a Trametinib analog, starting from this compound. The described reaction is a urea formation, a common step in the synthesis of many kinase inhibitors.

Experimental Protocol: Synthesis of 1-Cyclopropyl-3-(2-fluoro-4-(methylthio)phenyl)urea

This protocol is adapted from the established synthesis of a key Trametinib intermediate.[3]

Objective: To synthesize 1-cyclopropyl-3-(2-fluoro-4-(methylthio)phenyl)urea, a key building block for a Trametinib analog.

Materials:

| Compound/Reagent | Molecular Weight ( g/mol ) | Molar Eq. | Quantity |

| This compound | 157.21 | 1.0 | 1.57 g |

| N,N'-Carbonyldiimidazole (CDI) | 162.15 | 1.1 | 1.78 g |

| Cyclopropylamine | 57.09 | 1.2 | 0.68 g |

| N,N-Dimethylformamide (DMF) | - | - | 20 mL |

| Triethylamine (TEA) | 101.19 | 1.1 | 1.01 g |

| Water | - | - | 50 mL |

| Toluene | - | - | 25 mL |

Procedure:

-

Under a nitrogen atmosphere, dissolve N,N'-Carbonyldiimidazole (1.78 g, 1.1 eq) in 10 mL of N,N-Dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (1.01 g, 1.1 eq) to the solution.

-

Slowly add a solution of this compound (1.57 g, 1.0 eq) in 10 mL of DMF to the stirred mixture at room temperature.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Cool the reaction mixture in an ice bath.

-

Add cyclopropylamine (0.68 g, 1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional hour.

-

Pour the reaction mixture into a mixture of water (50 mL) and toluene (25 mL) with vigorous stirring.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and a small amount of cold toluene.

-

Dry the product under vacuum to yield 1-cyclopropyl-3-(2-fluoro-4-(methylthio)phenyl)urea.

Expected Results:

| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |

| 1-Cyclopropyl-3-(2-fluoro-4-(methylthio)phenyl)urea | 2.38 | 2.14 | ~90% | >98% |

Visualizations

Signaling Pathway

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of the Trametinib analog.

Synthetic Pathway

Caption: Proposed synthetic route for a Trametinib analog using this compound.

Experimental Workflow

Caption: Workflow for the synthesis of 1-cyclopropyl-3-(2-fluoro-4-(methylthio)phenyl)urea.

Conclusion

This compound is a versatile and valuable building block for the synthesis of pharmaceutical compounds, particularly kinase inhibitors. The provided protocol for the synthesis of a key intermediate for a Trametinib analog demonstrates a practical application of this compound in drug discovery and development. The structural modifications enabled by using this compound can lead to the discovery of novel drug candidates with improved properties. Further research into the applications of this compound is warranted to explore its full potential in medicinal chemistry.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Fluoro-4-(methylthio)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(methylthio)aniline is a valuable and versatile building block in the synthesis of targeted kinase inhibitors. Its unique substitution pattern, featuring a fluorine atom and a methylthio group on the aniline ring, offers medicinal chemists several advantages in drug design. The fluorine atom can enhance metabolic stability, binding affinity, and modulate the pKa of the aniline nitrogen. The methylthio group provides a handle for further chemical modification and can influence the inhibitor's interaction with the target kinase.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a particular focus on inhibitors of the BRAF kinase, a key target in cancer therapy.

Kinase Target: BRAF and the MAPK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Constitutive activation of this pathway, often through mutations in the BRAF gene, is a hallmark of many cancers, particularly melanoma.[1] The most common mutation, BRAF V600E, leads to a constitutively active BRAF kinase, driving uncontrolled cell growth.[1]

BRAF/MEK/ERK Signaling Pathway

Caption: The RAS/RAF/MEK/ERK signaling cascade.

Application of this compound in the Synthesis of Dabrafenib Analogues

Dabrafenib is a potent and selective inhibitor of BRAF kinase approved for the treatment of BRAF V600E-mutant metastatic melanoma.[2] The synthesis of Dabrafenib involves the coupling of a substituted aniline with a thiazole-pyrimidine core. While the reported syntheses of Dabrafenib do not explicitly start with this compound, its structural similarity to the aniline intermediates used makes it an attractive starting material for the synthesis of novel Dabrafenib analogues.

The methylthio group at the 4-position of the aniline ring can be explored for its potential to modulate the pharmacokinetic and pharmacodynamic properties of the resulting inhibitor. Structure-activity relationship (SAR) studies on Dabrafenib have shown that substitutions on the aniline ring can impact the inhibitor's potency and metabolic stability.[1]

Representative Synthetic Workflow

The following workflow illustrates a potential synthetic route to a Dabrafenib analogue starting from this compound. This is a representative pathway adapted from known synthetic procedures for Dabrafenib.

Caption: Synthetic workflow for a Dabrafenib analogue.

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of a Dabrafenib analogue from this compound, based on published procedures for Dabrafenib.

Sulfonylation of this compound

Objective: To synthesize N-(2-Fluoro-4-(methylthio)phenyl)-2,6-difluorobenzenesulfonamide.

Materials:

-

This compound

-

2,6-Difluorobenzenesulfonyl chloride

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine (1.2 eq) to the solution and cool to 0 °C.

-

Slowly add a solution of 2,6-difluorobenzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Friedel-Crafts Acylation

Objective: To introduce the acyl group that will form part of the thiazole ring.

Materials:

-

N-(2-Fluoro-4-(methylthio)phenyl)-2,6-difluorobenzenesulfonamide

-

2-Chloroacetyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

Procedure:

-

Suspend AlCl₃ (2.5 eq) in DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

-

Slowly add 2-chloroacetyl chloride (1.2 eq) to the suspension.

-

Add a solution of N-(2-Fluoro-4-(methylthio)phenyl)-2,6-difluorobenzenesulfonamide (1.0 eq) in DCM dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Thiazole Formation and Pyrimidine Coupling

These subsequent steps would follow established procedures for the synthesis of Dabrafenib, involving the formation of the thiazole ring and coupling with the pyrimidine moiety.

Quantitative Data

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line |

| Dabrafenib | BRAF V600E | 0.8 | - |

| c-RAF | 5.0 | - | |

| BRAF (wild-type) | 3.2 | - | |

| Dabrafenib | - | 0.7 | SK-MEL-28 (BRAF V600E) |

| 380 | C-32 (BRAF wild-type) |

Data is illustrative and compiled from various sources.

The introduction of the methylthio group could potentially alter the inhibitory activity. SAR studies of Dabrafenib analogues have shown that modifications to the aniline ring can influence potency. For instance, the position and nature of substituents affect the interaction with the kinase's active site. The electron-donating nature of the methylthio group might influence the electronic properties of the sulfonamide linker, which is crucial for binding.

Conclusion

This compound is a promising starting material for the synthesis of novel kinase inhibitors, particularly analogues of established drugs like Dabrafenib. The synthetic protocols outlined provide a framework for researchers to explore the chemical space around this scaffold. The unique electronic and steric properties imparted by the fluoro and methylthio substituents offer opportunities to fine-tune the pharmacological profile of the resulting inhibitors, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties. Further investigation into the synthesis and biological evaluation of kinase inhibitors derived from this compound is warranted to fully realize its potential in drug discovery.

References

Application Notes and Protocols for 2-Fluoro-4-(methylthio)aniline in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms and pathways involving 2-Fluoro-4-(methylthio)aniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below are based on established chemical principles and analogous reactions, providing a practical guide for laboratory synthesis.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-fluoro-4-bromoaniline. This pathway involves the introduction of a thiol group followed by methylation.

Reaction Pathway:

Application Note: Analytical Methods for the Detection of 2-Fluoro-4-(methylthio)aniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluoro-4-(methylthio)aniline is an organic building block used in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals. The presence and quantity of this aniline derivative can be critical in reaction monitoring, quality control of starting materials, and impurity profiling of final products. This document provides detailed protocols for the sensitive and accurate detection of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation